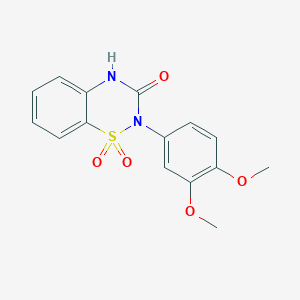

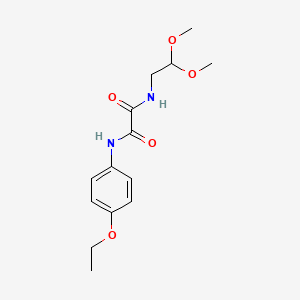

![molecular formula C11H8N4O B6420124 2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 135104-20-0](/img/structure/B6420124.png)

2-phenyl-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazolo[1,5-d][1,2,4]triazin-4-one is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are widely distributed in nature and are key components of many natural and synthetic products, including amino acids, purines, pyrimidines and many other natural products .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Huisgen 1,3-dipolar cycloaddition, which is a type of organic reaction that generates a five-membered cyclic compound from a 1,3-dipole and a dipolarophile . The reaction is often facilitated by catalysts such as copper(I) .Molecular Structure Analysis

The molecular structure of similar compounds often contains a fused nitrogen-containing heterocyclic ring system . This structure is considered a privileged core skeleton in biologically active compounds and is a bioisostere of natural purine .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For instance, they can act as dehydrogenating agents to synthesize annulated dihydropyridazines by inverse [4+2] cycloaddition reaction between cyclic alkenes and 1,2,4,5-tetrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For instance, the appearance of a new absorption band in the range 3231–3331 cm −1, characteristic of stretching vibration of the NH group from the triazinone ring, confirms that the reaction of oxazolones with phenylhydrazine took place .Mécanisme D'action

Target of Action

Pyrazolo-triazine derivatives have been reported to exhibit a wide range of biological activities, including anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic, anti-bacterial, anti-metabolic, anti-diabetic, anti-amoebic, anti-convulsant, and anti-proliferative activities . They also show inhibitory activity against human carbonic anhydrase, cyclin-dependent kinase 2, hCRF1 receptor, and CGRP receptor .

Mode of Action

The wide range of biological activities exhibited by pyrazolo-triazine derivatives suggests that they interact with multiple targets, leading to various changes in cellular processes .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazolo-triazine derivatives, it is likely that they affect multiple pathways, leading to downstream effects such as anti-inflammatory, anti-cancer, and anti-metabolic effects .

Result of Action

The wide range of biological activities exhibited by pyrazolo-triazine derivatives suggests that they have multiple effects at the molecular and cellular levels .

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-10-6-9(8-4-2-1-3-5-8)14-15(10)7-12-13-11/h1-7H,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJSLKIFQXRXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C=NNC(=O)C3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159256 |

Source

|

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |

CAS RN |

135104-20-0 |

Source

|

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135104200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-1-[4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbonyl]-1H-pyrazole](/img/structure/B6420044.png)

![9-methoxy-2-methyl-4-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B6420071.png)

![ethyl 3-[1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6420073.png)

![1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420081.png)

![N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420089.png)

![2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6420091.png)

![5-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6420121.png)

![4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6420135.png)

![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6420138.png)